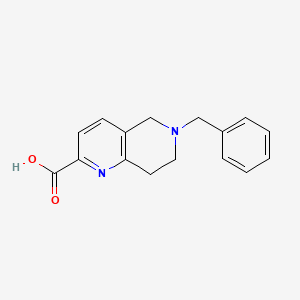

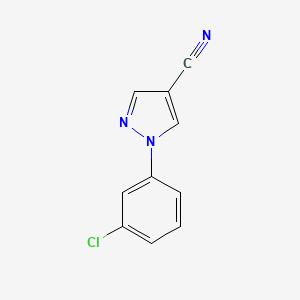

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Vue d'ensemble

Description

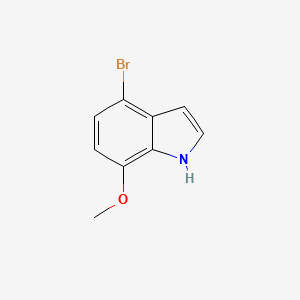

“6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid” is a chemical compound . It is a tetrahydronaphthyridine ring-fused chiral amino acid .

Synthesis Analysis

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a related compound, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .Chemical Reactions Analysis

The synthesis of this compound involves several key steps, including a Heck-type vinylation of chloropyridine using ethylene gas, the formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .Applications De Recherche Scientifique

-

Anticancer Properties

- Field : Medicinal Chemistry

- Application Summary : 1,6-Naphthyridines have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines .

- Methods of Application : The anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Results : The specific results or outcomes obtained from these studies are not mentioned in the source .

-

Anti-HIV Properties

- Field : Medicinal Chemistry

- Application Summary : 1,6-Naphthyridines have been found to have anti-HIV properties .

- Methods of Application : The methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained from these studies are not mentioned in the source .

-

Anti-Microbial Properties

- Field : Medicinal Chemistry

- Application Summary : 1,6-Naphthyridines have been found to have anti-microbial properties .

- Methods of Application : The methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained from these studies are not mentioned in the source .

-

Analgesic Properties

- Field : Medicinal Chemistry

- Application Summary : 1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties .

- Methods of Application : The methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained from these studies are not mentioned in the source .

-

Anti-Inflammatory Properties

- Field : Medicinal Chemistry

- Application Summary : 1,6-Naphthyridines have been found to have anti-inflammatory properties .

- Methods of Application : The methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained from these studies are not mentioned in the source .

-

Anti-Oxidant Properties

- Field : Medicinal Chemistry

- Application Summary : 1,6-Naphthyridines have been found to have anti-oxidant properties .

- Methods of Application : The methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained from these studies are not mentioned in the source .

-

HIV-1 Integrase Inhibitor

- Field : Antiviral Chemistry

- Application Summary : A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been prepared and screened for activity against HIV-1 infection in cell culture . They target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive target for antiviral chemotherapy .

- Methods of Application : The methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained from these studies are not mentioned in the source .

-

Building Blocks for Medicinal Chemistry

- Field : Medicinal Chemistry

- Application Summary : 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3- a ]pyrazines, which are related to 1,6-naphthyridines, have been used as building blocks for medicinal chemistry . They have been used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

- Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

- Results : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Orientations Futures

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound . The new synthesis is free of chromatography or distillation purification processes and therefore qualifies for extension to large-scale manufacture . This could open up new possibilities for the development of medicaments for various immune diseases .

Propriétés

IUPAC Name |

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16(20)15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPNSYDXGVRYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676660 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |

CAS RN |

1160995-15-2 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)

![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)

![[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride](/img/structure/B1454921.png)